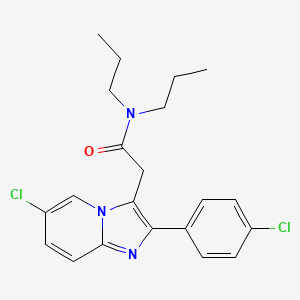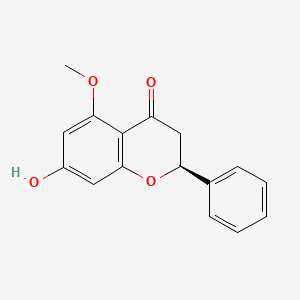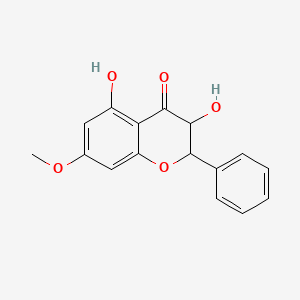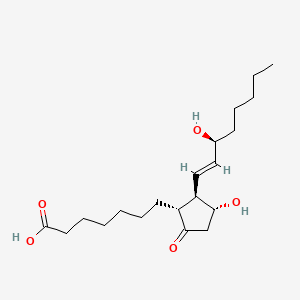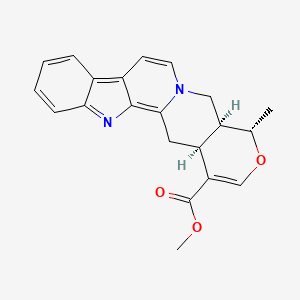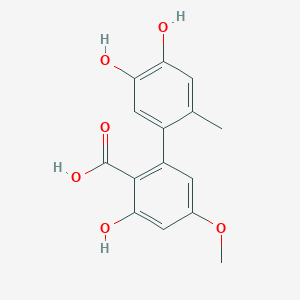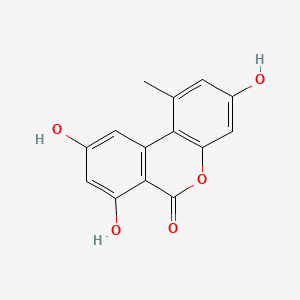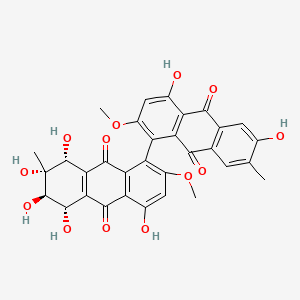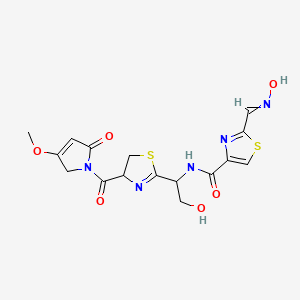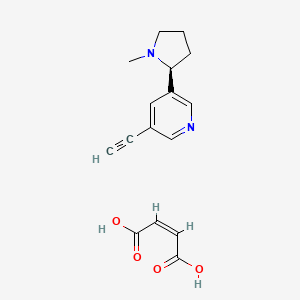
黄芪苷
描述
Astragalin,也称为山奈酚-3-O-葡萄糖苷,是一种天然存在的黄酮类化合物,存在于多种植物中,例如美洲商陆(Phytolacca americana)和蹄盖蕨(Phegopteris connectilis)。它也存在于葡萄酒中。这种化合物以其多样的药理特性而闻名,包括抗炎、抗氧化、神经保护、心脏保护、抗肥胖、抗骨质疏松、抗癌、抗溃疡和抗糖尿病活性 .
科学研究应用
Astragalin有广泛的科学研究应用:
化学: 它被用作模型化合物来研究黄酮类化合物在各种化学反应中的行为。
生物学: Astragalin因其对细胞过程的影响而受到研究,包括其抗氧化和抗炎活性。
医学: 它在治疗癌症、糖尿病和心血管疾病等疾病方面具有潜在的治疗应用。其神经保护和抗炎特性使其成为治疗神经退行性疾病和炎症性疾病的候选药物。
作用机制
Astragalin通过各种分子靶点和通路发挥其作用:
抗氧化活性: 它清除自由基并上调抗氧化酶,从而保护细胞免受氧化损伤。
抗炎活性: Astragalin抑制促炎细胞因子和酶(如环氧合酶和诱导型一氧化氮合酶)的产生。它还调节NF-κB和MAPK等信号通路。
神经保护活性: 它通过减少氧化应激和炎症以及调节PI3K/Akt和ERK等通路来保护神经元。
生化分析
Biochemical Properties
Astragalin interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biochemical reactions. It has been reported to exhibit multiple pharmacological properties including antioxidant , anti-inflammatory , anticancer , neuroprotective , and cardioprotective properties. These properties are largely attributed to its ability to modulate various molecular targets such as transcription factors (NF- κ B, TNF- α, and TGF- β 1), enzymes (iNOS, COX-2, PGE2, MMP-1, MMP-3, MIP-1 α, COX-2, PGE-2, HK2, AChe, SOD, DRP-1, DDH, PLC γ 1, and GPX), kinases (JNK, MAPK, Akt, ERK, SAPK, I κ B α, PI3K, and PKC β 2), cell adhesion proteins (E-cadherin, vimentin PAR-2, and NCam), apoptotic and antiapoptotic proteins (Beclin-1, Bcl-2, Bax, Bcl-x L, cytochrome c, LC3A/B, caspase-3, caspase-9, procaspase-3, procaspase-8, and IgE), and inflammatory cytokines (SOCS-3, SOCS-5, IL-1 β, IL-4, IL-6, IL-8, IL-13, MCP-1, CXCL-1, CXCL-2, and IFN- γ ) .
Cellular Effects
Astragalin has significant effects on various types of cells and cellular processes. It has been shown to alleviate neuroinflammation and brain damage in SAMP8 mice . It also demonstrates significant anti-inflammatory effects on both large and small intestinal epithelial cells . Furthermore, astragalin has been shown to inhibit the proliferation and diffusion of human colon cancer HCT116 cells by inducing apoptosis and cell cycle arrest .
Molecular Mechanism
Astragalin exerts its effects at the molecular level through various mechanisms. It has been shown to suppress inflammation and oxidative stress via targeting the TLR4/NF-κB pathway, alleviate pain via modulating the ERK pathway, inhibit tumors via functioning the PI3K/AKT, MAPK, and JAK/STAT pathways, ameliorate neuropathy via modulating the HO-1/MAPK, P13K/Akt, SIRT1, and Notch/HES-1-NF-κB pathways, attenuate respiratory diseases via targeting the TLR4-PKCβ2-NADPH and MAPK pathways, improve osteoarthritis and osteoporosis via mediating the BMP pathway, and treat ulcerative colitis via modulating the NF-κB pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, astragalin has shown changes in its effects over time. For instance, it has been reported that astragalin alleviates cognitive deficits and neuronal damage in SAMP8 mice when given daily by gavage for 2 months . Furthermore, astragalin has been shown to have good procoagulant effects by promoting the intrinsic and extrinsic coagulation system .
Dosage Effects in Animal Models
The effects of astragalin vary with different dosages in animal models. For instance, in a study on SAMP8 mice, the learning and memory deficits were alleviated and neuronal damage in the hippocampus were inhibited after the mice were given astragalin (5 mg/kg or 10 mg/kg) daily by gavage for 2 months .
Metabolic Pathways
Astragalin is involved in various metabolic pathways. It has been reported that astragalin could be subjected to structural optimization to ameliorate its chemical accessibility, to optimize its absorption profiles, and to synthesize its more effective analogues .
Transport and Distribution
It has been reported that astragalin possesses anti-neuroinflammatory activity, suggesting its potential to cross the blood-brain barrier and exert effects in the brain .
Subcellular Localization
It has been reported that astragalin alleviates neuroinflammation and brain damage in SAMP8 mice, suggesting its potential to interact with neuronal cells .
准备方法
合成路线和反应条件: Astragalin可以通过山奈酚的糖基化合成。该过程涉及在催化剂存在下,山奈酚与合适的糖基供体反应。常见的糖基供体包括葡萄糖衍生物,路易斯酸或酶等催化剂可用于促进反应。
工业生产方法: Astragalin的工业生产通常涉及从天然来源提取。菟丝子(Cuscuta chinensis)和决明(Cassia alata)是富含Astragalin的植物。提取过程涉及使用甲醇或乙醇等溶剂从植物材料中分离该化合物。然后使用色谱等技术对提取物进行纯化,以获得纯的Astragalin .
反应类型:
氧化: Astragalin可以进行氧化反应,导致形成各种氧化产物。
还原: 还原反应可以将Astragalin转化为其还原形式,它们可能具有不同的药理特性。
取代: Astragalin可以参与取代反应,其中其官能团之一被另一个基团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 在适当条件下,可以使用各种亲核试剂进行取代反应。
形成的主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,Astragalin的氧化会导致醌的形成,而还原会产生二氢黄酮类化合物 .
相似化合物的比较
Astragalin与其他黄酮类化合物(如槲皮素、山奈酚和芦丁)相似。它具有独特特性,使其区别于这些化合物:
槲皮素: Astragalin和槲皮素都具有抗氧化和抗炎特性,但在某些神经保护和心脏保护应用中,Astragalin更有效。
山奈酚: Astragalin是山奈酚的糖苷,虽然两者具有相似的药理活性,但Astragalin的糖苷形式可能增强其生物利用度和稳定性。
芦丁: 芦丁和Astragalin具有相似的抗氧化和抗炎特性,但在一些抗癌和抗糖尿病研究中,Astragalin显示出更高的疗效
类似化合物的列表:
- 槲皮素
- 山奈酚
- 芦丁
- 杨梅素
- 木犀草素
Astragalin独特的糖基化和药理特性使其成为各种科学和治疗应用的宝贵化合物。
属性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15-,17+,18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUKWEQWGBDDQB-QSOFNFLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017739 | |
| Record name | Astragalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Astragalin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-10-4 | |
| Record name | Astragalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Astragalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Astragalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-4-one, 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASTRAGALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APM8UQ3Z9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Astragalin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C | |
| Record name | Astragalin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


